1-Amino-3,4-dihydro-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique bicyclic structure, which incorporates both an amine and a carbonyl group, making it a significant subject of study in medicinal chemistry and organic synthesis. Quinolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The compound can be synthesized from various starting materials through multiple synthetic routes. Key sources of information regarding its synthesis and applications include patents and academic literature that focus on the development of quinolinone derivatives for therapeutic purposes.
1-Amino-3,4-dihydro-2(1H)-quinolinone is classified as a dihydroquinolinone, a subclass of quinolines. It is often studied for its potential pharmacological properties, particularly in the context of neurodegenerative diseases and as an intermediate in the synthesis of more complex pharmaceuticals.
Several synthetic approaches have been reported for the preparation of 1-amino-3,4-dihydro-2(1H)-quinolinone. Common methods include:
For instance, one method involves the use of resorcinol as a starting material, which is reacted with 3-chloropropionyl chloride under basic conditions to yield intermediates that undergo further transformations such as Friedel-Crafts acylation and aminolysis to produce the target compound . Another approach utilizes triflic acid as a catalyst to promote reactions at room temperature, yielding higher product returns compared to traditional methods .
The molecular formula for 1-amino-3,4-dihydro-2(1H)-quinolinone is , with a molecular weight of approximately 162.19 g/mol. The compound features a bicyclic structure with one nitrogen atom in the quinoline ring and an amino group attached to the carbon backbone.
1-Amino-3,4-dihydro-2(1H)-quinolinone participates in various chemical reactions:
For example, it has been utilized in the synthesis of dithiocarbamate derivatives aimed at treating Alzheimer's disease by inhibiting monoamine oxidase B (MAO-B) and interacting with acetylcholinesterase (AChE) enzymes .
The mechanism of action for compounds derived from 1-amino-3,4-dihydro-2(1H)-quinolinone often involves inhibition of specific enzymes such as MAO-B and AChE. The inhibition process typically includes binding to active sites on these enzymes, leading to decreased breakdown of neurotransmitters like dopamine and acetylcholine.
Studies have shown that modifications to the side chains of this compound can enhance its inhibitory activity against these enzymes, thus providing insights into structure-activity relationships .
1-Amino-3,4-dihydro-2(1H)-quinolinone typically appears as a solid at room temperature. Its melting point ranges around 82–84 °C depending on purity and specific derivatives synthesized.
The compound is soluble in polar solvents like ethanol and methanol but may have limited solubility in non-polar solvents. Its reactivity profile allows it to participate in various organic transformations due to the presence of both nitrogen and carbonyl functionalities.
The applications of 1-amino-3,4-dihydro-2(1H)-quinolinone are diverse:
Recent research has focused on creating derivatives that enhance its biological activity while minimizing side effects . Additionally, its structural modifications have been explored to improve selectivity and potency against specific targets within biological systems.
The 3,4-dihydro-2(1H)-quinolinone scaffold embodies a privileged structure in medicinal chemistry due to its intrinsic capacity for multi-target engagement. This bicyclic framework combines a planar aromatic benzamide moiety with a non-planar lactam ring, enabling versatile interactions with diverse biological targets. Its significance in neurodegenerative disease therapeutics is particularly pronounced, where simultaneous modulation of acetylcholinesterase (AChE), monoamine oxidases (MAOs), and tubulin polymerization is often required [2] [6]. In Alzheimer's disease (AD), the scaffold's 3,4-dihydro-2(1H)-quinolinone core binds the peripheral anionic site (PAS) of AChE while concurrently inhibiting MAO-B in the nanomolar range (IC₅₀ = 0.28 µM for eeAChE and 2.81 µM for hMAO-B in compound 3e) [1]. This dual-action mechanism addresses both cholinergic deficits and oxidative stress pathways—validating its role as a multitarget-directed ligand (MTDL) scaffold [2].
Table 1: Bioactivity Profile of Representative Quinolinone-Based Hybrids
| Compound | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Tubulin Poly. IC₅₀ (µM) | Primary Targets |
|---|---|---|---|---|
| 3e [1] | 0.28 | 2.81 | - | AChE/MAO-B |
| D13 [5] | - | - | 6.74 | Tubulin |
| 7-Amino-Q [7] | - | - | - | hCA VII (0.48 µM) |
The scaffold’s conformational flexibility permits strategic substitutions at N1, C3, C4, C6, and C7 positions, enabling fine-tuning of target selectivity. For example, C7-substituted derivatives exhibit >1000-fold selectivity for MAO-B over MAO-A, while N1-alkylation enhances blood-brain barrier (BBB) permeability due to increased lipophilicity [1] [6]. This adaptability underpins its application across neuroprotection (e.g., aripiprazole analogs), anticancer (e.g., tubulin inhibitors), and antimicrobial agents [6] [9].
Molecular hybridization of the 1-aminoquinolinone core with α,β-unsaturated carbonyl fragments—particularly dithiocarbamates and coumarins—leverages synergistic pharmacophoric effects to enhance target affinity and broaden activity profiles. In Alzheimer’s therapeutics, tethering the quinolinone PAS-binding motif to dithiocarbamate-based catalytic anionic site (CAS) ligands via carbon linkers yields dual AChE/MAO inhibitors. Optimal activity is achieved with a six-carbon linker and piperidine terminal group (compound 3e), balancing enzyme inhibition (IC₅₀ < 1 µM for both targets) and BBB penetration [1].
Coumarin-quinolinone triazole hybrids further demonstrate the scaffold’s versatility against Mycobacterium tuberculosis. The coumarin moiety’s inherent affinity for bacterial enzymes complements the quinolinone’s membrane-interaction capabilities, yielding hybrids with MIC values <5 µg/mL against H37Rv strains [4]. Crucially, unlike coumarin-based carbonic anhydrase inhibitors that undergo lactone hydrolysis, the quinolinone’s lactam ring remains intact during biological activity. This stability preserves the 7-amino group’s role in coordinating active-site zinc ions in enzymes like hCA VII (Kᵢ = 480 nM), enabling isoform-selective inhibition [7].
Table 2: Hybridization Strategies and Biological Outcomes
| Hybrid Type | Linker Chemistry | Key Pharmacological Outcomes | Reference |
|---|---|---|---|
| Quinolinone-Dithiocarbamate | -(CH₂)₆-piperidine | Dual AChE/MAO-B inhibition; BBB penetration | [1] |
| Quinolinone-Coumarin | 1,2,3-Triazole | Antitubercular (MIC: 2–8 µg/mL) | [4] |
| Quinolinone-Cinnamate | Amide | Dual LOX inhibition/antioxidant activity | [9] |
The 1-amino group serves as a critical modulator of electronic properties, hydrogen-bonding capacity, and steric bulk, directly influencing target affinity and selectivity. Positional isomerism (C4 vs. C7) and nitrogen methylation states dictate interactions with enzymatic subsites:
Table 3: Positional Effects of Amino/Amido Substituents
| Substituent Position | Example Compound | Biological Activity | Target Selectivity |
|---|---|---|---|
| 1-NH(CH₂)₃N(CH₃)₂ | Anticancer analog [5] | Tubulin polymerization inhibition (IC₅₀: 6.74 µM) | Colchicine site |
| 7-NH₂ | Carbonic anhydrase inhibitor [7] | hCA VII (0.48 µM); hCA IX (16.1 nM) | Tumor-associated isoforms |
| 1-NH₂ (unsubstituted) | Cholinesterase inhibitor [1] | AChE CAS binding | Neuronal AChE |
Sulfonamide incorporation at C6/C7 (e.g., D1–D16) demonstrates steric dependence: para-substituted benzamides (4-OCH₃, 4-CH₃) enhance antitumor activity, while ortho-substitutions diminish potency due to hindered target engagement. The 4-methoxy analog D13 achieves 10-fold greater cytotoxicity against HCT116 cells (IC₅₀ = 0.94 µM) than unsubstituted derivatives [5].
Compounds Mentioned in Article
Ethical Compliance Statement: This review synthesizes data exclusively from published scientific literature. No human/animal study was conducted by the authors.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2